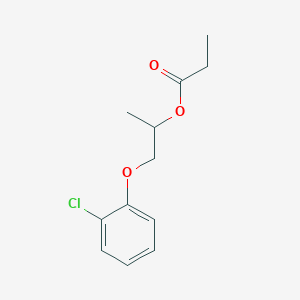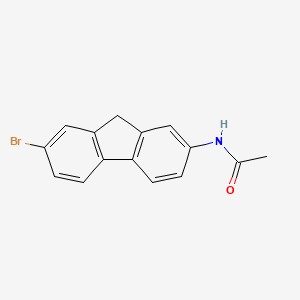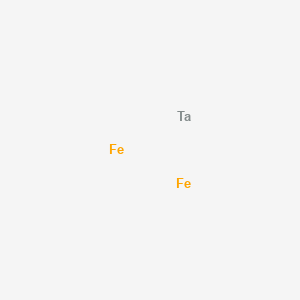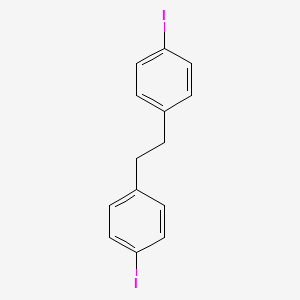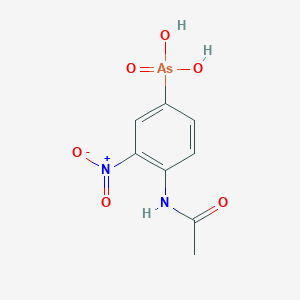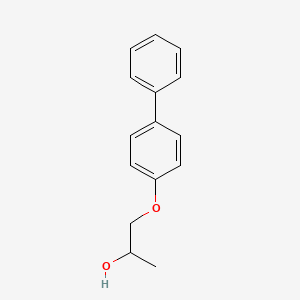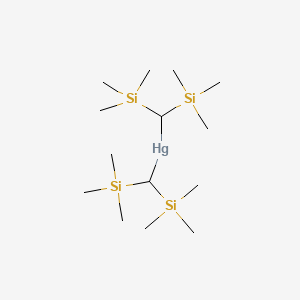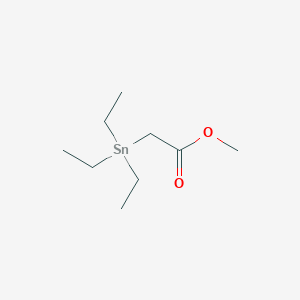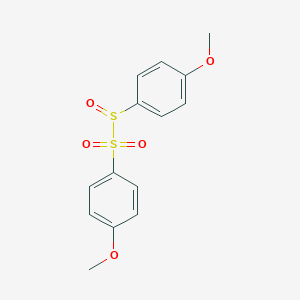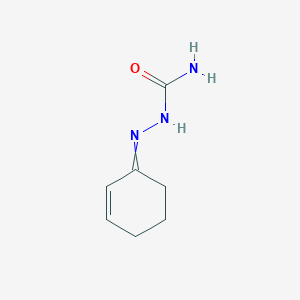
3,9-dibromo-9H-fluoren-2-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dibromo-9H-fluoren-2-amine;hydrobromide is a chemical compound with the molecular formula C13H9Br2N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and an amine group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dibromo-9H-fluoren-2-amine typically involves the bromination of fluorene followed by amination. One common method includes the following steps:
Bromination: Fluorene is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 9 positions.
Amination: The dibrominated fluorene is then reacted with ammonia or an amine source to introduce the amine group at the 2 position.
Industrial Production Methods
Industrial production of 3,9-dibromo-9H-fluoren-2-amine;hydrobromide may involve large-scale bromination and amination processes, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dibromo-9H-fluoren-2-amine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation and reduction can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3,9-Dibromo-9H-fluoren-2-amine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of materials such as polymers and dyes.
Wirkmechanismus
The mechanism by which 3,9-dibromo-9H-fluoren-2-amine;hydrobromide exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and amine group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dibromo-9H-fluoren-2-amine: Similar structure but with bromine atoms at the 3 and 7 positions.
9H-Fluoren-2-amine, 7-bromo-9,9-diethyl-N,N-bis(3-methoxyphenyl)-: Another derivative with different substituents.
Uniqueness
3,9-Dibromo-9H-fluoren-2-amine;hydrobromide is unique due to the specific positioning of the bromine atoms and the amine group, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
6957-57-9 |
|---|---|
Molekularformel |
C13H10Br3N |
Molekulargewicht |
419.94 g/mol |
IUPAC-Name |
3,9-dibromo-9H-fluoren-2-amine;hydrobromide |
InChI |
InChI=1S/C13H9Br2N.BrH/c14-11-5-9-7-3-1-2-4-8(7)13(15)10(9)6-12(11)16;/h1-6,13H,16H2;1H |
InChI-Schlüssel |
KFNCRVWBRPCBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC(=C(C=C23)Br)N)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




